molecular formula C8H9NO3 B181186 3,5-Dimethyl-2-nitrophenol CAS No. 5345-09-5

3,5-Dimethyl-2-nitrophenol

Cat. No. B181186
CAS RN: 5345-09-5
M. Wt: 167.16 g/mol
InChI Key: YXNYMZXPUWOUJT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-nitrophenol is a chemical compound with the molecular formula C8H9NO3 . It is an intermediate in the synthesis of 4-Hydroxy Xylazine . The nitrophenol moiety consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms .


Synthesis Analysis

The synthesis of nitrophenol compounds often involves the direct substitution of hydrocarbons with nitric acid . The oily residues from these reactions are typically dissolved in diethyl ether, dried by cooling, and then filtered .


Molecular Structure Analysis

The molecular weight of 3,5-Dimethyl-2-nitrophenol is 167.166 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

Nitrophenol compounds undergo substitution reactions where the ring electrons are attacked by positive ions or the slightly positive parts of molecules . This is known as electrophilic substitution .


Physical And Chemical Properties Analysis

Nitro compounds are known for their high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis 3,5-Dimethyl-2-nitrophenol and its variants have been synthesized for various studies. For instance, the synthesis and crystal structure of 4,5-dimethyl-2-nitrophenol were investigated, highlighting the potential of these compounds in structural chemistry and material science (Xi, 2008).

  • Photochemical Studies The compound has been involved in photochemical studies, such as the photochemical nitration of phenols with tetranitromethane. These studies are significant for understanding the chemical behavior of nitrophenols under specific conditions, which could have implications in various scientific fields (Schürmann & Lehnig, 2000).

  • Biodegradation Studies Research has also been conducted on the biodegradation of similar compounds, like 3-methyl-4-nitrophenol. These studies are crucial for environmental decontamination and understanding the microbial breakdown of toxic compounds (Bhushan et al., 2000).

  • Toxicity and Enzymatic Activity Research The toxicity of compounds like 3,5-dimethylphenol on various bacterial species has been assessed, which is important for understanding the environmental impact and potential hazards of these compounds (Nweke & Okpokwasili, 2010).

  • Spectroscopic and Structural Analysis Spectroscopic and structural studies of related compounds, such as 2-(N,N-dimethylaminomethyl)-4-nitrophenol, provide insights into the molecular properties and potential applications in materials science (Koll & Głowiak, 1985).

  • Photophysical and Photochemical Properties Research on the photophysical and photochemical properties of zinc phthalocyanine with peripheral groups related to 3,5-dimethyl-2-nitrophenol demonstrates the compound's relevance in photodynamic therapy and as a photosensitizer (Solǧun et al., 2022).

Safety And Hazards

3,5-Dimethyl-2-nitrophenol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

3,5-Dimethyl-2-nitrophenol is provided to early discovery researchers as part of a collection of rare and unique chemicals . Its future directions could involve further exploration of its properties and potential applications in various fields of research.

properties

IUPAC Name

3,5-dimethyl-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNYMZXPUWOUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277585
Record name 3,5-Dimethyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-2-nitrophenol

CAS RN

5345-09-5
Record name 3,5-Dimethyl-2-nitrophenol
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Record name 3,5-Dimethyl-2-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYL-2-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
K Schürmann, M Lehnig - Applied Magnetic Resonance, 2000 - Springer
During the photochemical nitration of phenol, 3,5-dimethylphenol and 1,2-dimethoxybenzene (8) with 15 N-enriched tetranitromethane, the 15 N nuclear magnetic resonance (NMR) …
Number of citations: 6 link.springer.com
M Huang, Y Lin, X Huang, X Liu, X Guo, C Hu… - Atmospheric Pollution …, 2015 - Elsevier
Secondary organic aerosol (SOA) from the photooxidation of aromatic compounds is a very complex mixture containing products with a different chemical nature that are dependent on …
Number of citations: 19 www.sciencedirect.com
JC Dearden, WF Forbes - Canadian Journal of Chemistry, 1960 - cdnsciencepub.com
Intramolecular hydrogen bonding occurring in o-nitrophenol is discussed with special reference to the effects of the steric interactions on the absorption bands and on the bonding. An …
Number of citations: 12 cdnsciencepub.com
Y Li, H Qin, Y Li, J Lu, L Zhou, JM Chovelon, Y Ji - Water Research, 2021 - Elsevier
Nitrite (NO 2 − )-sensitized photolysis plays an important role in the attenuation of effluent-derived trace organic contaminants (eg, anilines, phenolic compounds, etc.) in surface waters. …
Number of citations: 20 www.sciencedirect.com
I Tanimoto - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
The Baudisch reaction was applied to 1- and 2-naphthols, and 2-nitroso-1-naphthol was obtained as the sole product in both reactions. In a reinvestigation of the products obtained from …
Number of citations: 4 www.journal.csj.jp
K Sato, A Takami, Y Kato, T Seta… - Atmospheric …, 2012 - acp.copernicus.org
Oxygenated organic aerosol (OOA) observed in remote areas is believed to comprise aged secondary organic aerosol (SOA); however, the reaction processes relevant to SOA …
Number of citations: 122 acp.copernicus.org
M Huang, J Xu, S Cai, X Liu, C Hu, X Gu… - Atmospheric Pollution …, 2018 - Elsevier
Ammonia (NH 3 ) gas-aging of secondary organic aerosol (SOA) results in the formation of organonitrogen compound is an important class of brown carbon. The particulate products of …
Number of citations: 20 www.sciencedirect.com
A Fischer, N Mathivanan - Tetrahedron letters, 1988 - Elsevier
Reaction of o- and p-cresol, the xylenols, and 2-naphthol with nitrogen dioxide gives nitrocyclohexadienones and nitrophenols. Secondary nitrodienones, the keto tautomers of the …
Number of citations: 32 www.sciencedirect.com
NA - The Journal of Organic Chemistry, 1945 - ACS Publications
Such was the dedicatory statement in JC Colbert’s “Laboratory Technique of Organic Chemistry.” 1 The death of Professor L. Chas. Raiford on January 8, 1944, at the age of seventy-…
Number of citations: 0 pubs.acs.org
R Bolton, PBD De la Mare - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
The reactions of sulphuryl chloride with anisole and some methyl-substituted anisoles have been studied kinetically in chlorobenzene as solvent. The reactions have the kinetic form –d[…
Number of citations: 12 pubs.rsc.org

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